Benidipine hydrochloride (benidipine, CAS 91599-74-5) is a dihydropyridine calcium channel blocker. [] It is classified as a third-generation dihydropyridine derivative. [] Unlike other calcium channel blockers that primarily act on L-type calcium channels, benidipine exhibits inhibitory effects on L-type, N-type, and T-type calcium channels. [] This unique characteristic makes it a subject of research for its potential in various applications beyond its traditional use as an antihypertensive drug.
Benidipine exerts its primary effect by blocking calcium channels. It displays a strong affinity for dihydropyridine (DHP) receptors and interacts with them via a "membrane approach" mechanism. [] This involves the molecule approaching the cell membrane and exhibiting long retention at the DHP binding site. [] The inhibition of T-type calcium channels by benidipine leads to the suppression of aldosterone formation in the adrenal glands and reduces oxidative stress associated with aldosterone. []
Studies have shown that benidipine exhibits a slow onset of action and a prolonged recovery period from its calcium blocking activity. [] This slow dissociation from the DHP binding site is believed to contribute to its long-lasting antihypertensive effects. []
CAS No.: 542-46-1
CAS No.: 50723-80-3
CAS No.: 15106-57-7
CAS No.: 478-29-5
CAS No.: 30868-27-0
CAS No.: 36846-64-7